3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic compound with the molecular formula C9H9NO2 and a molecular weight of approximately 163.17 g/mol. It is also known by various names including 4,7-methano-1H-indene and dicyclopentadiene derivatives. The compound features a unique bicyclic structure that contributes to its chemical properties and potential biological activities .
Common reagents used in reactions involving 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione include:
The reaction conditions such as temperature, pressure, and solvent are carefully controlled to optimize yields and selectivity.
Research indicates that 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exhibits potential biological activities. It has been studied for its sedative properties and interactions with various biomolecules. Ongoing investigations aim to explore its therapeutic applications in medicine, although it is not approved for human consumption at this time .
The most common synthesis method for 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves the dimerization of 1,3-cyclopentadiene. This reaction can be performed under controlled conditions to yield high-purity products. The use of catalysts and optimization of temperature and pressure are standard practices in industrial settings .
In an industrial context, the synthesis may involve larger-scale dimerization processes. The reaction conditions are optimized for efficiency and yield while ensuring product purity.
3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has diverse applications across various fields:
Several compounds share structural similarities with 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. These include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4,7-methano-3a,4,7,7a-tetrahydro-1H-indene | Not listed | - |
| Cyclopentadiene dimer | Not listed | - |
| Dicyclopentadiene | Not listed | - |
| exo-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | 14805-29-9 | 0.78 |
| Tetrahydrocyclopenta[c]pyrrole-1,3(2H)-dione | Not listed | 0.80 |
The uniqueness of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione lies in its specific bicyclic structure and the resultant chemical properties that differentiate it from similar compounds. Its potential applications in medicinal chemistry further enhance its significance within the field .
The Hansen solubility parameter framework provides a comprehensive approach to understanding the solution behavior and compatibility characteristics of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione [1] [2] [3]. This theoretical model divides the total cohesive energy into three distinct components: dispersion forces (δd), polar interactions (δp), and hydrogen bonding (δh), each expressed in units of MPa^0.5^ [4] [5].
For 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, the estimated Hansen solubility parameters reveal a compound with moderate polarity and limited hydrogen bonding capability [7]. The dispersion parameter (δd) is estimated at 19.5 ± 1.0 MPa^0.5^, reflecting contributions from the aromatic ring system and saturated cyclic structure [8]. The polar parameter (δp) of 8.2 ± 0.8 MPa^0.5^ indicates significant dipolar interactions arising primarily from the two carbonyl groups in the imide functionality [9] [10]. The hydrogen bonding parameter (δh) of 6.8 ± 0.7 MPa^0.5^ suggests moderate hydrogen bonding capacity, limited to the nitrogen-hydrogen interaction in the imide ring [11] [12].
The total solubility parameter (δt) calculated as 21.8 ± 1.2 MPa^0.5^ positions this compound in a range suitable for dissolution in moderately polar organic solvents [13]. Experimental solubility data confirms good solubility in dichloromethane, ethanol, and dimethyl sulfoxide, while showing poor water solubility, consistent with the calculated Hansen parameters [7] [14]. The molecular volume of approximately 139.3 cm³/mol affects solvent interaction through entropy considerations in the dissolution process [12] [15].
The Hansen sphere methodology indicates compatible solvents should have relative energy difference (RED) values less than unity [3] [5]. Solvents such as tetrahydrofuran, acetone, and alcohols fall within the compatibility sphere, while aliphatic hydrocarbons and highly polar protic solvents exhibit RED values exceeding unity, indicating poor solubility [1] [2].
Thermal analysis of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione reveals complex decomposition behavior characteristic of bicyclic imide compounds [16] [17] [18]. The melting point of 454 ± 2 K (180.85 ± 2°C) represents the primary thermal transition, marking the onset of molecular motion and potential structural rearrangement [16]. This temperature is consistent with similar norbornene-derived imide compounds reported in the literature [19] [20].
Thermogravimetric analysis demonstrates thermal stability up to approximately 150°C under inert atmosphere conditions [9] [21]. Above this temperature, gradual mass loss occurs, indicating the onset of thermal decomposition processes [22] [23]. The decomposition mechanisms likely involve carbon-carbon bond cleavage within the bicyclic framework, followed by fragmentation of the imide functionality [22] [18].
Kinetic analysis using isoconversional methods reveals an apparent activation energy of approximately 180 ± 15 kJ/mol for the primary decomposition pathway [17] [23] [24]. This value is consistent with carbon-carbon bond dissociation in strained ring systems [22] [25]. The frequency factor (ln A) of approximately 30 s^-1^ indicates a relatively tight transition state, suggesting a concerted decomposition mechanism rather than simple bond homolysis [23] [25].
The decomposition follows first-order kinetics at lower temperatures and moderate pressures, transitioning to higher-order behavior as temperature increases [17] [25]. This behavior pattern indicates multiple competing decomposition pathways become accessible at elevated temperatures [22] [24]. Primary decomposition products include carbon monoxide, carbon dioxide, and various hydrocarbon fragments, consistent with imide thermal decomposition mechanisms [18] [23].
The crystalline behavior of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exhibits complexity characteristic of conformationally flexible bicyclic compounds [26] [27] [28]. X-ray crystallographic studies of related compounds in this structural class indicate a preference for monoclinic crystal systems with P21/c space group symmetry [26] [29] [30].
The compound demonstrates polymorphism arising from different molecular conformations and packing arrangements [16] [28]. The endo and exo configurations of the norbornene-derived framework contribute to conformational polymorphism [31] [26]. Crystal structure analysis of similar compounds reveals unit cell dimensions approximately a = 7.5 Å, b = 12.8 Å, c = 9.2 Å, with β angles near 90° [26] [27].
Intermolecular interactions governing crystal packing include nitrogen-hydrogen to π electron system contacts, with distances of approximately 3.4 Å [26] [32]. These interactions form characteristic herringbone packing motifs common in aromatic imide compounds [27] [33]. Additional stabilization arises from carbon-hydrogen to π interactions and weak π-π stacking between aromatic systems [32] [34].
Phase transition behavior indicates multiple crystalline forms accessible through different crystallization conditions [28] [35]. Solvent-mediated polymorphism occurs when crystallizing from different solvent systems, with polar solvents favoring more compact packing arrangements [33] [32]. Temperature-dependent phase transitions may occur, particularly near the melting point, where molecular motion increases sufficiently to allow conformational interconversion [16] [36].
The crystal habit typically manifests as plate-like crystals with prominent {002} faces, consistent with the layered packing structure observed in related compounds [32] [34]. Morphological predictions using Bravais-Friedel-Donnay-Harker methods confirm the tendency toward plate formation, with crystal aspect ratios dependent on crystallization conditions [33] [32].
The surface interaction behavior of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in polymer systems depends critically on the Hansen solubility parameter compatibility between the compound and the polymer matrix [37] [2] [4]. Compatibility assessment using the relative energy difference approach provides quantitative prediction of surface affinity [5] [12].
In polyethylene systems, poor compatibility results from significant Hansen parameter mismatch, particularly in polar and hydrogen bonding components [37]. The primarily non-polar nature of polyethylene (δd ≈ 16, δp ≈ 0, δh ≈ 0 MPa^0.5^) contrasts sharply with the moderately polar character of the imide compound [4] [5]. This incompatibility manifests as poor wetting, limited penetration, and weak interfacial adhesion [2] [3].
Polystyrene matrices exhibit moderate compatibility due to aromatic-aromatic interactions between the phenyl groups and the bicyclic imide system [39] [40]. The similar dispersion parameters (PS: δd ≈ 18.5 MPa^0.5^) facilitate van der Waals interactions, while the moderate polarity difference allows for acceptable mixing [4] [12]. This compatibility suggests potential applications as processing aids or impact modifiers [37] [41].
Polyvinyl chloride systems demonstrate good compatibility owing to favorable polar interactions [42]. The polar nature of PVC (δp ≈ 7.5 MPa^0.5^) aligns well with the imide compound's polar characteristics [4] [5]. Hydrogen bonding between the imide nitrogen-hydrogen and PVC chlorine atoms provides additional stabilization [12] [15].
Polyacrylate and epoxy resin systems show excellent compatibility through multiple interaction mechanisms [43] [42]. Hydrogen bonding between carboxyl or hydroxyl groups in the polymer and the imide functionality creates strong interfacial interactions [44] [45]. The potential for chemical reaction through the imide nitrogen provides opportunities for covalent crosslinking [39] [41].
Polyurethane compatibility varies with the hard segment content and hydrogen bonding density [37] [46]. The imide compound can participate in hydrogen bonding networks through both donor (N-H) and acceptor (C=O) sites [12] [15]. This dual functionality makes it potentially useful as a chain extender or crosslinking agent in polyurethane formulations [42] [44].